4-((Aminooxy)carbonyl)aniline
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Overview
Description
4-((Aminooxy)carbonyl)aniline is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by the presence of an aminooxy group attached to a carbonyl group, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Aminooxy)carbonyl)aniline typically involves the reaction of an aminooxy group (H₂N–O–R) with an electrophilic carbonyl group (e.g., aldehyde or ketone). The reaction conditions are mild, and the process is highly chemoselective and hydrolytically stable .
Industrial Production Methods: Industrial production of this compound may involve the use of preactivated NHS-ester, EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), or Eei-Aoa (2-(1-ehoxyethylideneaminooxy)acetic acid) to facilitate the synthesis . These methods ensure the production of stable aminooxy-precursors for on-demand modification and complete ligation within a short time frame .
Chemical Reactions Analysis
Types of Reactions: 4-((Aminooxy)carbonyl)aniline undergoes various chemical reactions, including:
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO₄) is used to oxidize vicinal diols in carbohydrate sugars.
Reduction: Reductive amination is typically carried out using primary amines under mild conditions.
Substitution: Aniline or phenylenediamine derivatives are used as catalysts in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Reactive aldehyde groups are formed.
Reduction: Schiff bases are formed.
Substitution: Oxime bonds are formed.
Scientific Research Applications
4-((Aminooxy)carbonyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((Aminooxy)carbonyl)aniline involves its ability to form stable oxime bonds with electrophilic carbonyl groups. This reaction is catalyzed by aniline or phenylenediamine derivatives and occurs in aqueous media . The compound targets carbonyl groups in proteins and other biomolecules, facilitating the formation of stable conjugates .
Comparison with Similar Compounds
Hydrazides: These compounds also react with carbonyl groups to form hydrazone bonds.
Alkoxyamines: Similar to aminooxy compounds, alkoxyamines react with carbonyl groups to form oxime bonds.
Uniqueness: 4-((Aminooxy)carbonyl)aniline is unique due to its high chemoselectivity, mild reaction conditions, and hydrolytic stability. Unlike hydrazides, it does not require metal ion catalysts, which can complicate purification processes . Additionally, its ability to form stable oxime bonds makes it a valuable tool in bioconjugation and other applications .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
amino 4-aminobenzoate |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,8-9H2 |
InChI Key |
CLUWUIJFABBGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)N |
Origin of Product |
United States |
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